molecular formula C17H18N2O4 B6395104 6-(3-BOC-Aminophenyl)picolinic acid CAS No. 1261923-56-1

6-(3-BOC-Aminophenyl)picolinic acid

Cat. No.: B6395104
CAS No.: 1261923-56-1
M. Wt: 314.34 g/mol
InChI Key: FAYLANRJEMEVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-BOC-Aminophenyl)picolinic acid is a chemical compound with the molecular formula C12H10N2O2. It is a derivative of picolinic acid, where the amino group is protected by a tert-butoxycarbonyl (BOC) group. This compound is used in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-BOC-Aminophenyl)picolinic acid typically involves the protection of the amino group of 3-aminophenyl with a BOC group, followed by its coupling with picolinic acid. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like palladium in the presence of bases such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-BOC-Aminophenyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-BOC-Aminophenyl)picolinic acid is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-BOC-Aminophenyl)picolinic acid involves its interaction with specific molecular targets. The BOC group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can interact with enzymes or receptors, influencing biological pathways. The compound’s structure allows it to bind to metal ions, facilitating various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-BOC-Aminophenyl)picolinic acid is unique due to the presence of the BOC protecting group, which allows selective reactions and protects the amino group during complex syntheses. This makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)18-12-7-4-6-11(10-12)13-8-5-9-14(19-13)15(20)21/h4-10H,1-3H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYLANRJEMEVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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